N-[2-(furan-2-yl)-2-hydroxy-2-(thiophen-2-yl)ethyl]-N'-[(furan-2-yl)methyl]ethanediamide
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Overview
Description
N-[2-(furan-2-yl)-2-hydroxy-2-(thiophen-2-yl)ethyl]-N'-[(furan-2-yl)methyl]ethanediamide is a complex organic compound that features both furan and thiophene rings. These heterocyclic structures are known for their significant roles in various chemical and biological processes. The compound’s unique structure allows it to participate in a variety of chemical reactions, making it a valuable subject of study in organic chemistry and related fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(furan-2-yl)-2-hydroxy-2-(thiophen-2-yl)ethyl]-N'-[(furan-2-yl)methyl]ethanediamide typically involves multiple steps. One common method includes the reaction of furan-2-carbaldehyde with thiophene-2-carbaldehyde in the presence of a suitable catalyst to form the intermediate compound. This intermediate is then reacted with oxalyl chloride to produce the final oxalamide compound. The reaction conditions often require controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactors. The process would be optimized for yield and purity, often involving purification steps such as recrystallization or chromatography to isolate the desired product.
Chemical Reactions Analysis
Types of Reactions
N-[2-(furan-2-yl)-2-hydroxy-2-(thiophen-2-yl)ethyl]-N'-[(furan-2-yl)methyl]ethanediamide can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the oxalamide into amines or other reduced forms.
Substitution: The furan and thiophene rings can participate in electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Conditions vary depending on the substituent, but typical reagents include halogens and organometallic compounds.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield furan-2-carboxylic acid derivatives, while reduction could produce furan-2-ylmethylamines.
Scientific Research Applications
N-[2-(furan-2-yl)-2-hydroxy-2-(thiophen-2-yl)ethyl]-N'-[(furan-2-yl)methyl]ethanediamide has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects and as a lead compound in drug development.
Industry: Utilized in the development of new materials, such as polymers and organic semiconductors.
Mechanism of Action
The mechanism by which N-[2-(furan-2-yl)-2-hydroxy-2-(thiophen-2-yl)ethyl]-N'-[(furan-2-yl)methyl]ethanediamide exerts its effects involves interactions with various molecular targets. The furan and thiophene rings can interact with enzymes and receptors, potentially inhibiting or activating specific pathways. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- N-(furan-2-ylmethyl)-2,5-dimethyl-N-(2-(thiophen-2-yl)ethyl)furan-3-carboxamide
- N-(1-((tetrahydro-furan-2-ylmethyl)-carbamoyl)-2-thiophen-2-yl-vinyl)-benzamide
Uniqueness
N-[2-(furan-2-yl)-2-hydroxy-2-(thiophen-2-yl)ethyl]-N'-[(furan-2-yl)methyl]ethanediamide is unique due to its specific combination of furan and thiophene rings, which confer distinct chemical and biological properties
Properties
IUPAC Name |
N'-[2-(furan-2-yl)-2-hydroxy-2-thiophen-2-ylethyl]-N-(furan-2-ylmethyl)oxamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16N2O5S/c20-15(18-10-12-4-1-7-23-12)16(21)19-11-17(22,13-5-2-8-24-13)14-6-3-9-25-14/h1-9,22H,10-11H2,(H,18,20)(H,19,21) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WUFLFKNNVJRXQL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=COC(=C1)CNC(=O)C(=O)NCC(C2=CC=CO2)(C3=CC=CS3)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16N2O5S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
360.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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